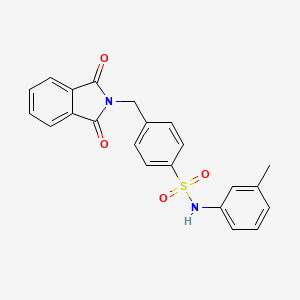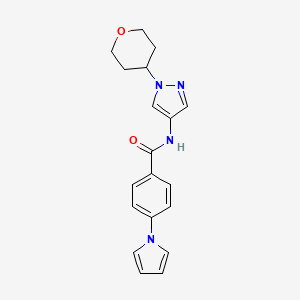
4-(1H-pyrrol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(1H-pyrrol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide often involves multi-step reactions starting from basic aromatic compounds and incorporating various functional groups through reactions such as cyclization, 1,3-dipolar cycloaddition, and rearrangement under mild conditions without a catalyst (Liu et al., 2014). These synthesis routes highlight the complexity and versatility of organic synthesis techniques in creating intricate molecular architectures.
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is typically characterized using techniques such as X-ray crystallography, NMR (1H and 13C), and FT-IR spectroscopy. For instance, a novel pyrazole derivative was characterized by these methods, confirming its structure through single-crystal X-ray diffraction studies (Kumara et al., 2018). Such detailed analysis provides insights into the arrangement of atoms and the stereochemistry of the molecule.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 4-(1H-pyrrol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide, due to its complex structure, is likely involved in various synthetic and characterization studies. For instance, research into thiophenylhydrazonoacetates in heterocyclic synthesis highlights the synthesis of complex heterocyclic compounds, which could be related to the synthesis pathways of the compound . These processes involve coupling and reactivity with a variety of nitrogen nucleophiles to yield derivatives with potential biological or material applications R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, & Susan I. Aziz, 2004.
Interaction with DNA
Pyrrole-imidazole polyamides, similar in structure to the compound of interest, have been shown to bind specifically to DNA sequences. This property has significant implications for gene regulation, molecular biology research, and potential therapeutic applications. Studies investigating the cellular permeability of these compounds reveal size and linker effects, crucial for designing molecules with high cellular uptake for targeted DNA interactions Bo Liu & T. Kodadek, 2009.
Antiviral and Anticancer Properties
Benzamide-based aminopyrazoles have shown remarkable activity against the avian influenza virus, indicating potential antiviral applications. Synthesis routes for these compounds involve reactions with benzoyl isothiocyanate and subsequent reactions to produce derivatives with significant biological activity A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020. Similarly, the development of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors has been explored, showcasing the potential of such compounds in treating chronic myelogenous leukemia Liming Hu et al., 2015.
Molecular Synthesis and Supramolecular Structures
The synthesis of complex molecular architectures, such as pyrrolo/pyrido[2,1-a][1,3]benzoxazinones and pyrrolo/pyrido[2,1-a]quinazolinones, demonstrates the versatility of pyrazole and pyrrole derivatives in forming polycyclic structures. Such studies are essential for developing new materials and pharmaceuticals E. Feng et al., 2010.
Novel Optical Properties and Materials Science
Compounds related to 2,5-di(2-thienyl)pyrrole have been synthesized and evaluated for their optical properties, contributing to materials science, particularly in the development of conducting polymers with potential applications in electronics and optoelectronics H. C. Soyleyici et al., 2013.
Propriétés
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(15-3-5-17(6-4-15)22-9-1-2-10-22)21-16-13-20-23(14-16)18-7-11-25-12-8-18/h1-6,9-10,13-14,18H,7-8,11-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVYJGLZMCELKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B2488090.png)

![N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2488093.png)
![N-(sec-butyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2488094.png)
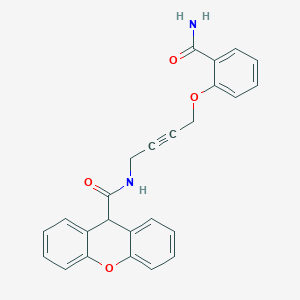
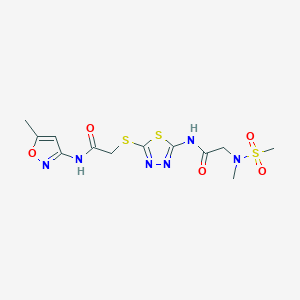
![2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2488099.png)
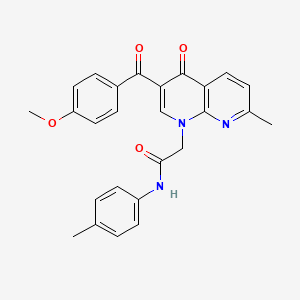
![2,5-Dimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide](/img/structure/B2488102.png)

![(NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine](/img/structure/B2488107.png)
![N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2488108.png)
